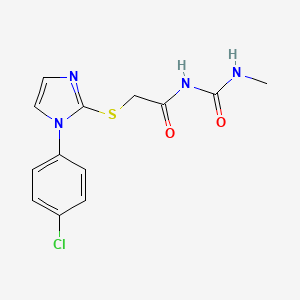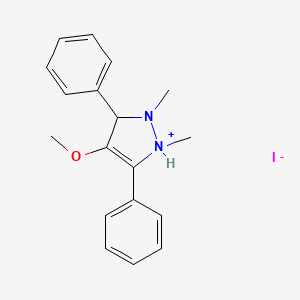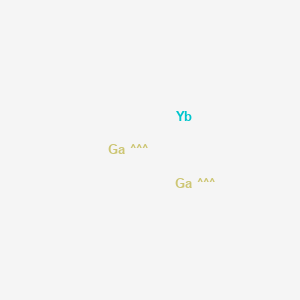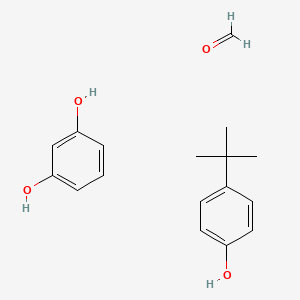
1,1,3-Trichloro-2,2-dimethoxypropane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,3-Trichloro-2,2-dimethoxypropane: is an organic compound with the molecular formula C5H9Cl3O2. It is a chlorinated derivative of dimethoxypropane and is used in various chemical reactions and industrial applications due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions: 1,1,3-Trichloro-2,2-dimethoxypropane can be synthesized through the chlorination of 2,2-dimethoxypropane. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure the selective chlorination at the desired positions.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chlorination processes. The reaction conditions are optimized to achieve high yields and purity. The crude product is then purified through distillation and other separation techniques to obtain the final product with the desired specifications.
化学反応の分析
Types of Reactions: 1,1,3-Trichloro-2,2-dimethoxypropane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as hydroxyl groups, amines, or thiols.
Reduction Reactions: The compound can be reduced to form less chlorinated derivatives.
Oxidation Reactions: It can undergo oxidation to form corresponding carbonyl compounds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. The reactions are typically carried out in polar solvents such as water or alcohols.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Major Products Formed:
Substitution Reactions: Products include hydroxylated, aminated, or thiolated derivatives.
Reduction Reactions: Products include partially or fully dechlorinated compounds.
Oxidation Reactions: Products include aldehydes, ketones, or carboxylic acids.
科学的研究の応用
1,1,3-Trichloro-2,2-dimethoxypropane has several applications in scientific research:
Biology: The compound is used in studies involving chlorinated organic compounds and their effects on biological systems.
Medicine: Research is conducted to explore its potential use in the development of pharmaceuticals and as a precursor for active pharmaceutical ingredients.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用機序
The mechanism of action of 1,1,3-trichloro-2,2-dimethoxypropane involves its reactivity with various nucleophiles and electrophiles. The trichloromethyl group is highly reactive and can undergo nucleophilic substitution reactions. The compound can also form intermediates such as carbocations or radicals, which participate in further chemical transformations. The molecular targets and pathways involved depend on the specific reactions and conditions used.
類似化合物との比較
1,3-Dichloro-2,2-dimethoxypropane: This compound has two chlorine atoms instead of three and exhibits different reactivity and applications.
1,1,1-Trichloro-2,2-dimethoxypropane: This is a structural isomer with different chlorine atom positions, leading to variations in chemical behavior.
2,2-Dimethoxypropane: The non-chlorinated parent compound used as a starting material for the synthesis of chlorinated derivatives.
Uniqueness: 1,1,3-Trichloro-2,2-dimethoxypropane is unique due to its specific chlorination pattern, which imparts distinct reactivity and properties. Its ability to undergo selective substitution and reduction reactions makes it valuable in various chemical processes.
特性
CAS番号 |
57858-33-0 |
|---|---|
分子式 |
C5H9Cl3O2 |
分子量 |
207.48 g/mol |
IUPAC名 |
1,1,3-trichloro-2,2-dimethoxypropane |
InChI |
InChI=1S/C5H9Cl3O2/c1-9-5(3-6,10-2)4(7)8/h4H,3H2,1-2H3 |
InChIキー |
XKXMAJOVTLUKHL-UHFFFAOYSA-N |
正規SMILES |
COC(CCl)(C(Cl)Cl)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N-[(4-Methylphenyl)methyl]-1,3-dithietan-2-imine](/img/structure/B14603479.png)
![N,N-Dimethyl-N'-{4-[(6-methylpyridin-2-yl)methoxy]phenyl}urea](/img/structure/B14603485.png)




![Ethyl {[(ethoxycarbonyl)amino]methanesulfonyl}carbamate](/img/structure/B14603512.png)
![3-[({4-[(E)-(2,5-Dimethoxyphenyl)diazenyl]phenyl}methyl)amino]propanenitrile](/img/structure/B14603517.png)
![3-([1,1'-Biphenyl]-4-yl)but-2-enenitrile](/img/structure/B14603526.png)

